

# chemical properties of Gly-Dasatinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gly-Dasatinib**  
Cat. No.: **B15605003**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Gly-Dasatinib** and its Parent Compound, Dasatinib

## Introduction

**Gly-Dasatinib** is an amino acid conjugate of Dasatinib, a potent second-generation tyrosine kinase inhibitor.<sup>[1]</sup> While extensive data on the specific chemical properties of **Gly-Dasatinib** are not widely available in public literature, its chemical behavior is intrinsically linked to its parent compound, Dasatinib. This guide provides a comprehensive overview of the chemical properties of Dasatinib and incorporates available information regarding its glycine conjugate. Dasatinib is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).<sup>[2][3]</sup> It functions by inhibiting multiple tyrosine kinases, most notably BCR-ABL and the Src family of kinases.<sup>[4][5]</sup> **Gly-Dasatinib** and other amino acid derivatives are synthesized to potentially improve specificity, alter solubility, or enable targeted delivery.<sup>[6][7]</sup>

## Chemical and Physical Properties

The fundamental chemical and physical properties of Dasatinib provide a baseline for understanding **Gly-Dasatinib**. As a direct conjugate, many of these properties will be similar, with modifications primarily related to the addition of the glycine moiety.

Table 1: General Chemical Properties of Dasatinib

| Property                 | Value                                                                                                                         | Reference |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name               | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | [8]       |
| Molecular Formula        | C22H26ClN7O2S                                                                                                                 | [2][8]    |
| Molecular Weight         | 488.0 g/mol                                                                                                                   | [2][9]    |
| CAS Number               | 302962-49-8                                                                                                                   | [9]       |
| Appearance               | Crystalline solid                                                                                                             | [9][10]   |
| Melting Point            | ~285 °C                                                                                                                       | [11]      |
| UV/Vis. λ <sub>max</sub> | 323 nm                                                                                                                        | [10]      |

### Structure of **Gly-Dasatinib**

**Gly-Dasatinib** is a derivative of Dasatinib where a glycine molecule is typically attached to the parent structure. Based on the synthesis of other amino acid and fluorescent derivatives, this linkage is commonly an ester bond formed with the terminal hydroxyl group of the 2-hydroxyethyl side chain on the piperazine ring.[6]

## Solubility

Dasatinib is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[11] Its solubility is pH-dependent.[11] The anhydrous form of Dasatinib exhibits significantly higher aqueous solubility compared to the monohydrate form.[12]

Table 2: Solubility of Dasatinib

| Solvent                   | Solubility                           | Reference |
|---------------------------|--------------------------------------|-----------|
| DMSO                      | ≤ 25 mM (14.3 mg/mL) to 200 mg/mL    | [9][10]   |
| Dimethylformamide (DMF)   | ~25 mg/mL                            |           |
| DMF:PBS (pH 7.2) (1:1)    | ~0.5 mg/mL                           | [10]      |
| Water                     | Poorly soluble, estimated max ~10 μM | [11][13]  |
| Anhydrous Form (pH 1.2)   | 34.51 mg/mL                          | [12]      |
| Monohydrate Form (pH 1.2) | 2.85 mg/mL                           | [12]      |

## Stability

The stability of Dasatinib has been evaluated under various conditions. As a crystalline solid, it is stable for at least two years when stored at -20°C.[9][10] Solutions of Dasatinib in DMSO should be used within 3 months to avoid loss of potency.[13]

Table 3: Stability of Dasatinib in Human Plasma

| Storage Condition               | Duration          | Stability Outcome | Reference |
|---------------------------------|-------------------|-------------------|-----------|
| Room Temperature                | At least 22 hours | Stable            | [14]      |
| -20°C                           | At least 123 days | Stable            | [14]      |
| Freeze-Thaw Cycles (from -20°C) | At least 6 cycles | Stable            | [14]      |

## Mechanism of Action and Signaling Pathways

**Gly-Dasatinib** is expected to function as a tyrosine kinase inhibitor, similar to its parent compound. Dasatinib targets several kinases, with its primary action being the inhibition of the BCR-ABL kinase, the hallmark of CML.[4] It binds to both the active and inactive conformations of the ABL kinase domain, which distinguishes it from earlier inhibitors like Imatinib.[2][4] This dual binding capability allows it to overcome resistance in some cases.[2] Other key targets

include SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFR $\beta$ .<sup>[2][5]</sup> The inhibition of these kinases disrupts downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis.<sup>[4]</sup>



[Click to download full resolution via product page](#)

BCR-ABL signaling pathway inhibited by Dasatinib.

## Experimental Protocols

### Synthesis of Amino Acid Conjugates (General Protocol)

The synthesis of **Gly-Dasatinib** would follow a general procedure for creating ester or amide conjugates of Dasatinib with amino acids.<sup>[6][15]</sup>

Materials:

- Dasatinib

- N-protected glycine (e.g., Boc-Gly-OH)
- Coupling agents (e.g., EDC, DCC)
- Catalyst (e.g., DMAP)
- Anhydrous solvent (e.g., DMF, DCM)
- Deprotection agent (e.g., TFA)
- Purification system (e.g., HPLC)

Procedure:

- Dissolve Dasatinib in an anhydrous solvent.
- Add the N-protected glycine, coupling agent, and catalyst.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Remove the solvent under reduced pressure.
- If an N-Boc protecting group was used, dissolve the residue in a suitable solvent and add a deprotection agent like trifluoroacetic acid.
- Purify the crude product using preparative HPLC to obtain the final **Gly-Dasatinib** conjugate.
- Characterize the final product using techniques like mass spectrometry and NMR.

## Analytical Method by RP-HPLC

This protocol is for the quantitative analysis of Dasatinib and can be adapted for **Gly-Dasatinib**.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

- C18 column (e.g., Acquity CSH C18, 150 x 2.0 mm, 1.5  $\mu$ m).[16]

#### Chromatographic Conditions:

- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer or triethylamine) and an organic solvent (e.g., acetonitrile and/or methanol). A common ratio is a gradient or isocratic elution with a composition like 30:50:20 (v/v/v) of triethylamine, acetonitrile, and methanol.[16]
- Flow Rate: 1.0 mL/min.[16]
- Injection Volume: 10  $\mu$ L.[16]
- Column Temperature: Ambient or controlled at 30°C.[18]
- Detection Wavelength: 230 nm or 315 nm.[16][17]

#### Sample Preparation:

- Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[18]
- Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 50-250  $\mu$ g/mL).[16]
- For formulated products, weigh an amount of powdered tablets equivalent to a known amount of the active pharmaceutical ingredient, dissolve it in the mobile phase, sonicate, and filter before injection.[18]



[Click to download full resolution via product page](#)

Workflow for RP-HPLC analysis.

## Stability Assessment Protocol

This protocol outlines a general method for assessing the stability of a Dasatinib derivative like **Gly-Dasatinib** in a biological matrix.[\[14\]](#)

### Materials:

- Blank biological matrix (e.g., human plasma)
- Analyte (**Gly-Dasatinib**) and internal standard (e.g., Dasatinib-d8)
- LC-MS/MS system

### Procedure:

- Spike Matrix: Prepare stability samples by spiking the blank matrix with the analyte at known concentrations.
- Short-Term (Bench-Top) Stability:
  - Keep samples at room temperature for predefined periods (e.g., 4, 8, 24 hours).
  - Analyze the samples and compare the concentrations to a baseline (time zero) sample.
- Long-Term Stability:
  - Store samples in a freezer at the intended storage temperature (e.g., -20°C or -80°C).
  - Analyze samples at various time points (e.g., 1, 3, 6 months).
- Freeze-Thaw Stability:
  - Subject samples to multiple freeze-thaw cycles (e.g., three cycles).

- For each cycle, freeze the samples for at least 12 hours and then thaw at room temperature.
- Sample Analysis:
  - At each time point, extract the analyte and internal standard from the matrix using a validated extraction method.
  - Analyze the samples using a validated LC-MS/MS method.
- Data Evaluation: The analyte is considered stable if the mean concentration of the stability samples is within  $\pm 15\%$  of the nominal concentration of the baseline samples.

## Conclusion

**Gly-Dasatinib**, as a derivative of Dasatinib, is a promising compound for further research in cancer therapy. While specific, comprehensive data on its chemical properties are limited, a robust understanding can be extrapolated from its parent compound, Dasatinib. The information on Dasatinib's solubility, stability, and mechanism of action, combined with established protocols for synthesis and analysis, provides a solid foundation for researchers and drug development professionals working with **Gly-Dasatinib** and related analogs. Further studies are warranted to fully characterize the unique chemical and pharmacological properties of **Gly-Dasatinib**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dasatinib G.L. - GL Pharma [gl-pharma.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. Dasatinib: Mechanism of action and Safety\_Chemicalbook [chemicalbook.com]
- 6. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. WO2017103057A1 - Pharmaceutical composition comprising anhydrous dasatinib - Google Patents [patents.google.com]
- 13. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. ijpar.com [ijpar.com]
- 17. rjptonline.org [rjptonline.org]
- 18. jjrpc.com [jjrpc.com]
- To cite this document: BenchChem. [chemical properties of Gly-Dasatinib]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15605003#chemical-properties-of-gly-dasatinib\]](https://www.benchchem.com/product/b15605003#chemical-properties-of-gly-dasatinib)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)